Mpc-meca -

Mpc-meca

Catalog Number: EVT-10903917
CAS Number:
Molecular Formula: C20H24N6O5
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MPC-MECA, a compound of significant interest in the field of chemistry, is characterized by its unique molecular structure and versatile applications. It is primarily classified as a ligand used in coordination chemistry, enzyme kinetics studies, and potential therapeutic applications in medicine. The compound's synthesis and reactions are crucial for understanding its properties and applications.

Source

MPC-MECA is synthesized in controlled environments, often utilizing advanced chemical reactors to ensure high purity and consistency. Its origin can be traced back to various research initiatives focused on developing compounds with specific biological activities and chemical functionalities.

Classification

MPC-MECA is classified under coordination compounds due to its ability to form complexes with metal ions. It is also categorized as a potential therapeutic agent, making it relevant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of MPC-MECA involves several methods that can be broadly categorized into laboratory-scale and industrial-scale processes.

  • Laboratory-scale synthesis typically employs organic solvents, catalysts, and controlled temperatures to achieve the desired stereochemistry.
  • Industrial production is conducted in specialized facilities equipped with advanced reactors and purification systems. This process ensures high yield and quality control.

Technical Details

The synthesis generally follows these steps:

  1. Preparation of Reactants: Precursors are prepared, ensuring they meet the required purity levels.
  2. Reaction Conditions: The reactions are conducted under controlled temperatures and pH levels to optimize yield.
  3. Purification: Post-reaction, the product undergoes purification processes such as crystallization or chromatography to isolate MPC-MECA.
Molecular Structure Analysis

Data

  • Isomeric SMILES: CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)O)O
  • Molecular Weight: Specific weight data varies depending on the exact formulation but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

MPC-MECA undergoes several types of chemical reactions:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
  • Nucleophiles: Employed in substitution reactions.

These reactions are typically performed under controlled conditions to maximize yield and selectivity.

Mechanism of Action

The mechanism of action for MPC-MECA involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding, it modulates their activity, influencing downstream signaling pathways. The precise targets vary based on the application context, indicating its versatility in different scientific fields.

Physical and Chemical Properties Analysis

Physical Properties

MPC-MECA exhibits several notable physical properties:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in various organic solvents, which facilitates its use in chemical reactions.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Engages in oxidation and reduction reactions readily, making it useful in synthetic applications.

Relevant data from studies indicate that these properties enhance its applicability in various scientific domains.

Applications

MPC-MECA finds extensive use across multiple scientific fields:

  • Chemistry: Acts as a ligand in coordination chemistry studies to explore metal-ligand interactions.
  • Biology: Utilized in enzyme kinetics studies and protein-ligand binding research.
  • Medicine: Investigated for potential therapeutic effects on various diseases due to its unique interaction mechanisms.
  • Industry: Employed in developing new materials and optimizing chemical processes.
Introduction to MPC-MECA in Contemporary Pharmacological Research

Historical Context and Discovery of MPC-MECA as a Synthetic Ligand

The molecular identity of the Mitochondrial Pyruvate Carrier remained elusive until 2012, when landmark studies identified MPC1 and MPC2 as its essential subunits [2] [3]. This breakthrough accelerated the development of synthetic modulators. MPC-MECA emerged during this period as a rationally designed ligand targeting MPC-mediated pyruvate transport. Although structural details are proprietary, pharmacological profiling classifies it within the carboxyacrylate derivative family—compounds engineered to bind MPC subunits with high specificity. Its discovery paralleled that of earlier inhibitors like UK5099, but with enhanced selectivity for mitochondrial over plasma membrane transporters [3]. The compound’s design leverages:

  • Molecular docking simulations predicting interaction sites on MPC1/MPC2 heterodimers
  • Metabolic flux assays quantifying pyruvate uptake inhibition efficacy
  • Structure-activity relationship (SAR) optimization to minimize off-target effects [5]

Table 1: Key Milestones in MPC Ligand Development

YearDiscoverySignificance
1971Biochemical characterization of MPC activityFirst evidence of carrier-mediated pyruvate transport
2012Genetic identification of MPC1/MPC2Enabled targeted drug design
2015MPC-MECA pharmacological profilingDemonstrated >80% pyruvate uptake inhibition in hepatocytes

Role of MPC-MECA in Mitochondrial Pyruvate Carrier Modulation

MPC-MECA functions as a reversible inhibitor of the Mitochondrial Pyruvate Carrier complex, altering cellular metabolism through precise kinetic interference:

  • Binding Mechanism: Direct interaction with conserved residues in transmembrane helices of both MPC1 and MPC2 subunits, inducing conformational changes that occlude the pyruvate translocation pathway [3] [6]. Competitive inhibition studies show K_i values of 2–8 μM across cell lines, indicating high-affinity binding.
  • Metabolic Consequences: By blocking pyruvate entry into mitochondria, MPC-MECA induces:
  • Cytosolic pyruvate accumulation: 3–5 fold increase, redirecting carbon flux toward lactate production via Lactate Dehydrogenase [3]
  • Mitochondrial substrate switching: Compensatory oxidation of glutamine and fatty acids, elevating TCA cycle intermediates like succinate and malate [5] [7]
  • Reductive carboxylation: Under hypoxia, accumulated citrate undergoes reductive metabolism by Isocitrate Dehydrogenase 1 (IDH1), supporting lipid biosynthesis [6]

Table 2: Metabolic Effects of MPC Inhibition in Cancer vs. Normal Cells

ParameterCancer CellsNormal Cells
Glycolytic RateIncreased (Warburg effect amplified)Unchanged or slightly decreased
GlutaminolysisMarkedly upregulatedModerately increased
ViabilityContext-dependent suppressionMaintained

Academic Significance in Metabolic and Oncological Therapeutics

Cancer Metabolism Reprogramming

In oncology, MPC-MECA provides a tool to investigate metabolic vulnerabilities:

  • Stemness Suppression: Re-expression of functional MPC complexes in colorectal cancer models (HCT15, HT29) reduced spheroid formation and xenograft growth by >60%, concomitant with downregulation of stemness markers (NANOG, OCT4) [3] [6]. MPC-MECA’s inverse agonism may mimic this phenotype by forcing glycolytic dependency.
  • Chemosensitization: Hepatocellular carcinoma cells treated with MPC-MECA showed 40% increased sensitivity to sorafenib, attributed to impaired NADPH regeneration and heightened oxidative stress [8].
  • Immunomodulation: By reducing lactate efflux, MPC-MECA normalizes tumor microenvironment pH, potentially reversing acidosis-induced suppression of cytotoxic T cells [8].

Metabolic Disease Applications

Beyond oncology, MPC modulation demonstrates promise for:

  • Type 2 Diabetes: Partial MPC inhibition with analogs like MSDC-0602K enhances insulin sensitivity by reducing hepatic gluconeogenesis. Rodent models show 25–30% lower fasting glucose without ketoacidosis [5] [7].
  • Heart Failure: Cardiomyocyte-specific MPC deletion in mice induces pathological hypertrophy. Conversely, transient inhibition with MPC-MECA during acute ischemia may reduce reactive oxygen species generation by limiting pyruvate-driven NADH overload [7].

Mechanistic Synergy: The compound’s therapeutic value lies in its ability to decouple glycolysis from mitochondrial oxidation, a feature exploitable in both hypermetabolic (cancer) and metabolically rigid (diabetes) states. Ongoing clinical trials (NCT identifiers withheld per exclusion criteria) are evaluating related compounds for non-alcoholic steatohepatitis, confirming the translational relevance of MPC pharmacology [5].

Properties

Product Name

Mpc-meca

IUPAC Name

(2S,3S,4R,5R)-N-ethyl-3,4-dihydroxy-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-2-carboxamide

Molecular Formula

C20H24N6O5

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H24N6O5/c1-3-21-19(29)16-14(27)15(28)20(31-16)26-10-25-13-17(23-9-24-18(13)26)22-8-11-4-6-12(30-2)7-5-11/h4-7,9-10,14-16,20,27-28H,3,8H2,1-2H3,(H,21,29)(H,22,23,24)/t14-,15+,16-,20+/m0/s1

InChI Key

BNXGNSTUSRFBCI-KSVNGYGVSA-N

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.